molecular formula C15H9Cl2F4NO4 B4296537 [4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate

Cat. No.: B4296537
M. Wt: 414.1 g/mol
InChI Key: GCNZZRQWQOMWSE-UHFFFAOYSA-N
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Description

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dichloropyridinyl group and a tetrafluoromethoxypropanoate moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves multiple steps, including the formation of the dichloropyridinyl group and the subsequent attachment of the tetrafluoromethoxypropanoate moiety. Common synthetic routes may involve:

    Formation of the Dichloropyridinyl Group: This step often involves the chlorination of pyridine derivatives under controlled conditions.

    Attachment of the Tetrafluoromethoxypropanoate Moiety: This step may involve the reaction of the dichloropyridinyl intermediate with a suitable fluorinated reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions may be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles may be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity

Comparison with Similar Compounds

Similar Compounds

    Triclopyr: A similar compound with a dichloropyridinyl group, used as a herbicide.

    Fluorinated Esters: Compounds with similar fluorinated ester moieties, used in various chemical applications.

Uniqueness

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F4NO4/c1-24-14(18,15(19,20)21)13(23)26-10-4-2-9(3-5-10)25-12-11(17)6-8(16)7-22-12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNZZRQWQOMWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
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[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
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[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
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[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
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[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate
Reactant of Route 6
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 2,3,3,3-tetrafluoro-2-methoxypropanoate

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